(1-(Piperidin-1-yl)cyclohexyl)methanamine
Overview
Description
“(1-(Piperidin-1-yl)cyclohexyl)methanamine” is a chemical compound with the CAS Number: 41805-36-1 . It has a molecular weight of 196.34 and its IUPAC name is [1- (1-piperidinyl)cyclohexyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H24N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-11,13H2
. This indicates that it has a cyclohexyl group attached to a methanamine group via a piperidinyl group . Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Antiserotonin and Antihistaminic Properties
Cyproheptadine, a derivative closely related to "(1-(Piperidin-1-yl)cyclohexyl)methanamine," has demonstrated significant antihistaminic and antiserotonin activities. This compound was found to effectively antagonize the vasodepressor effects of histamine and block the vasopressor actions of serotonin, indicating its potential in treating allergies and serotonin syndrome-related symptoms (Stone et al., 1961).
Analgesic Effects
Research on phencyclidine derivatives, structurally related to "this compound," has shown notable analgesic effects. These studies have contributed to understanding the analgesic potential of such compounds, which could lead to new pain management therapies (Ahmadi et al., 2009).
Neuroprotective and Cognitive Enhancements
Compounds structurally similar to "this compound" have been investigated for their neuroprotective properties and potential to enhance cognitive functions. These studies aim to explore therapeutic applications for neurodegenerative diseases and cognitive impairments (Stäubli et al., 1994).
Metabolic and Excretion Studies
Metabolic and excretion studies of compounds related to "this compound" provide insights into their pharmacokinetics and safety profiles. Understanding the metabolism and elimination pathways of these compounds is crucial for their development as therapeutic agents (Sharma et al., 2012).
Immunomodulatory Activities
Piperine, a compound with a similar piperidine structure, has been studied for its immunomodulatory activities. These studies suggest the potential of piperidine derivatives in enhancing the efficacy of existing treatments for infections like tuberculosis, highlighting their role in immune system modulation (Sharma et al., 2014).
Safety and Hazards
This compound is classified as dangerous, with hazard statements H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
(1-piperidin-1-ylcyclohexyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGRMGNDTSKKJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327966 | |
Record name | 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41805-36-1 | |
Record name | 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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